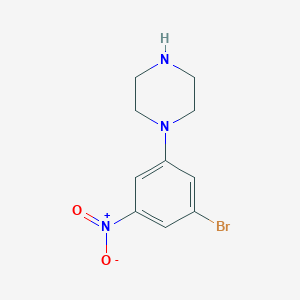![molecular formula C20H16ClF3N4O6S2 B13614294 3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea; trifluoroacetic acid is a complex organic compound that combines several functional groups, including azetidine, benzothiazole, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea typically involves multiple steps, starting with the preparation of the azetidine and benzothiazole intermediates. One common method for synthesizing azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The benzothiazole moiety can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives .
The final step involves the coupling of the azetidine and benzothiazole intermediates with 2-chlorobenzoyl isocyanate under controlled conditions to form the desired urea derivative. Trifluoroacetic acid is often used as a solvent and catalyst in this reaction to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the benzothiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the benzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The azetidine and benzothiazole moieties are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea involves the inhibition of specific enzymes and receptors. The azetidine moiety can form covalent bonds with active site residues, while the benzothiazole ring can interact with hydrophobic pockets in the target protein. This dual interaction enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea
- 3-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-fluorobenzoyl)urea
- 3-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-bromobenzoyl)urea
Uniqueness
The presence of trifluoroacetic acid in 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea enhances its solubility and reactivity compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound provides unique binding properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16ClF3N4O6S2 |
|---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
N-[[6-(azetidin-3-ylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl]-2-chlorobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H15ClN4O4S2.C2HF3O2/c19-13-4-2-1-3-12(13)16(24)22-17(25)23-18-21-14-6-5-10(7-15(14)28-18)29(26,27)11-8-20-9-11;3-2(4,5)1(6)7/h1-7,11,20H,8-9H2,(H2,21,22,23,24,25);(H,6,7) |
InChI Key |
ZESKESNJGUUEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=CC=CC=C4Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


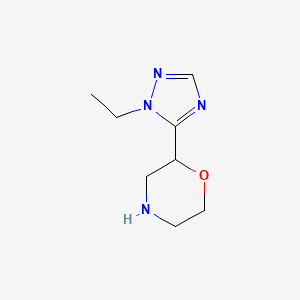
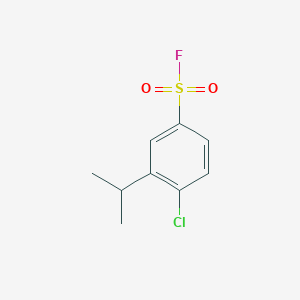
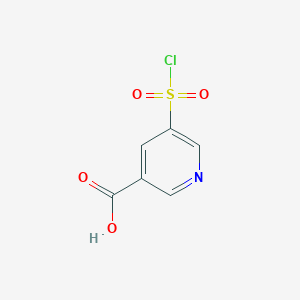
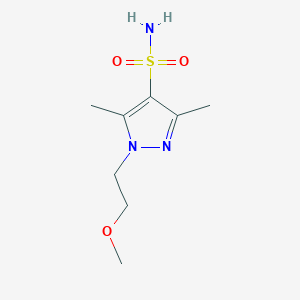
![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
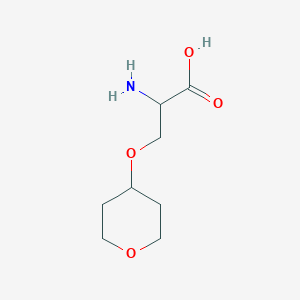
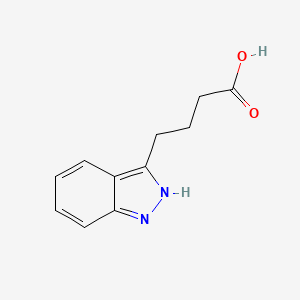
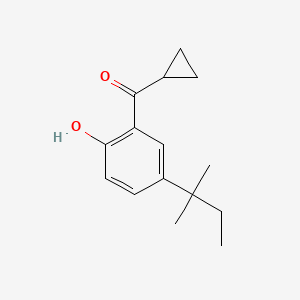
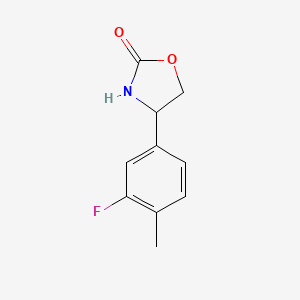
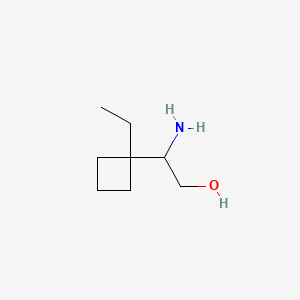
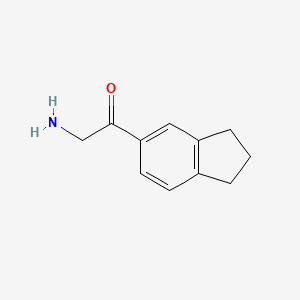
![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)

